molecular formula C16H23NO5S2 B2736179 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1798034-99-7

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2736179
CAS No.: 1798034-99-7
M. Wt: 373.48
InChI Key: QHAHZQFIZRJSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1798034-99-7) is a synthetic azetidine derivative supplied for research and development purposes. This compound features a distinct molecular architecture with an azetidine core functionalized with isobutylsulfonyl and phenylsulfonyl groups, making it a valuable intermediate in medicinal chemistry and drug discovery. The structural motif of sulfonyl-functionalized azetidines is of significant interest in the design of novel bioactive molecules, including kinase inhibitors and other targeted therapies . Researchers can utilize this compound as a key building block for developing new chemical entities or as a tool compound for studying structure-activity relationships. Its defined structure, with a molecular formula of C16H23NO5S2 and a molecular weight of 373.49 g/mol, ensures consistency in experimental applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S2/c1-13(2)12-24(21,22)15-10-17(11-15)16(18)8-9-23(19,20)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAHZQFIZRJSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound characterized by an azetidine ring and dual sulfonyl groups. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry. The compound's reactivity is influenced by the electrophilic nature of its carbonyl group and the nucleophilic characteristics of the azetidine nitrogen, which may facilitate interactions with biological targets.

Structural Features

The compound consists of:

  • An azetidine ring , a four-membered nitrogen-containing heterocycle.
  • A propanone core with both isobutylsulfonyl and phenylsulfonyl substituents.

This combination enhances its pharmacological profile, potentially leading to improved efficacy in therapeutic applications compared to other azetidine derivatives.

Biological Activities

Research indicates that compounds containing azetidine rings and sulfonyl groups exhibit various biological activities, including:

  • Anticancer Activity : Similar compounds have shown significant cytotoxic effects against cancer cell lines, particularly breast cancer cells (e.g., MCF-7) using MTT assays. The presence of sulfonamide groups is believed to enhance these activities by improving interaction with biological targets .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial and antifungal activities, suggesting that this compound may also possess these properties.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The sulfonyl groups may interact with specific enzymes, inhibiting their activity and disrupting cellular processes.
  • Cell Signaling Interference : The compound may modulate signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Research Findings

A summary of relevant studies includes:

Study FocusFindings
Cytotoxicity AssessmentSignificant cell cytotoxicity against MCF-7 breast cancer cells; low toxicity on normal cells .
Antimicrobial EvaluationSimilar azetidine compounds showed promising antimicrobial effects; further studies needed for this specific compound.
Structure-Activity RelationshipThe unique combination of azetidine and sulfonamide moieties enhances biological activity compared to simpler analogs.

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating a series of related compounds, those with similar structural motifs demonstrated enhanced cytotoxicity against MCF-7 cells compared to standard treatments like Tamoxifen. This suggests that this compound could be a candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Potential
Research into azetidine derivatives has indicated potential antimicrobial properties. Compounds structurally related to this compound have shown activity against various pathogens, warranting further investigation into its efficacy in clinical settings.

Comparison with Similar Compounds

Key Structural Differences :

  • The isobutylsulfonyl group enhances lipophilicity compared to smaller alkyl or aryl sulfonyl substituents, which may influence membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with sulfonylation of azetidine derivatives followed by coupling with phenylsulfonyl precursors. For example, sulfonylation of 3-isobutylazetidine using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) ensures controlled reactivity. Purification via high-pressure liquid chromatography (HPLC) or recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity. Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms structural integrity, while mass spectrometry validates molecular weight .
Synthesis Optimization Parameters
Reaction Temperature
Solvent System
Purification Method
Yield Improvement

Q. How can spectroscopic techniques distinguish between structural isomers or byproducts in this compound?

  • Methodology : 1H^1H-NMR is used to identify proton environments, particularly the azetidine ring (δ 3.5–4.5 ppm) and sulfonyl groups (no direct protons). IR spectroscopy detects sulfonyl S=O stretches (~1350–1150 cm1^{-1}). High-resolution mass spectrometry (HRMS) differentiates isomers by exact mass. For example, a byproduct with misplaced sulfonyl groups would show distinct fragmentation patterns .

Q. What solvent systems are optimal for assessing solubility and stability in vitro?

  • Methodology : Solubility is tested in dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS). Stability studies (24–72 hours) use HPLC to monitor degradation. For hydrophobic compounds, co-solvents like polyethylene glycol (PEG-400) may enhance solubility. Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Advanced Research Questions

Q. How can molecular docking studies predict the pharmacological targets of this compound?

  • Methodology : Computational tools (e.g., AutoDock Vina) model interactions between the compound and target proteins (e.g., kinases or GPCRs). The azetidine and sulfonyl groups are key for hydrogen bonding with active sites. Validation involves comparing docking scores (e.g., binding energy ≤ -7 kcal/mol) with in vitro IC50_{50} values. Discrepancies may arise from solvation effects not accounted for in silico .
Docking Parameters
Protein Preparation
Grid Box Size
Scoring Function

Q. What experimental designs address contradictions in reported biological activity data?

  • Methodology : Use a standardized assay protocol across labs (e.g., fixed ATP concentration in kinase assays). Replicate studies under controlled conditions (temperature, humidity) to isolate variables. Meta-analysis of IC50_{50} values identifies outliers due to assay sensitivity (e.g., fluorescence quenching by sulfonyl groups). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can environmental fate studies evaluate ecological risks of this compound?

  • Methodology : Follow OECD guidelines for biodegradation (OECD 301) and bioaccumulation (log KowK_{ow} via shake-flask method). Hydrolysis studies (pH 4–9, 25–50°C) assess stability. Ecotoxicity is tested using Daphnia magna (48-hour LC50_{50}) and algae (72-hour growth inhibition). Computational tools (EPI Suite) predict persistence in soil/water .
Environmental Parameters
Hydrolysis Half-Life (pH 7)
log KowK_{ow}
Algal EC50_{50}

Methodological Considerations

  • Contradiction Resolution : Conflicting solubility data may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .
  • Data Reproducibility : Share raw spectral data (NMR, MS) via public repositories (e.g., PubChem) to facilitate cross-lab validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.